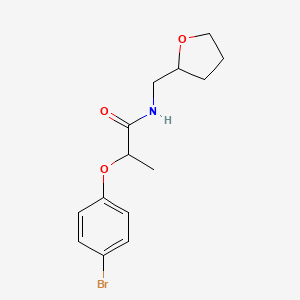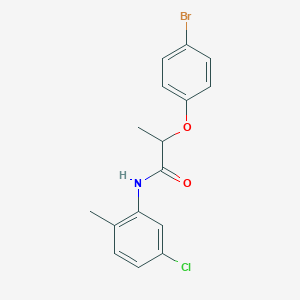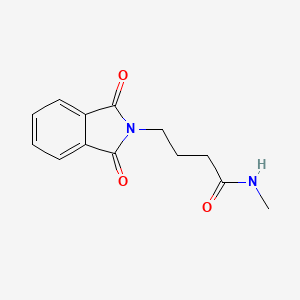
2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide, also known as BPTP, is a chemical compound that belongs to the family of amide compounds. It is a white crystalline powder with a molecular weight of 357.32 g/mol. BPTP has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry.
Mécanisme D'action
The exact mechanism of action of 2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes, including cholinesterases and histone deacetylases. By inhibiting these enzymes, 2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide may modulate various cellular processes, including gene expression, apoptosis, and cell proliferation.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been shown to exhibit potent inhibitory activity against various enzymes, including cholinesterases, histone deacetylases, and carbonic anhydrases. These enzymes play critical roles in various physiological processes, including neurotransmission, gene expression, and acid-base balance. By inhibiting these enzymes, 2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide may modulate these processes and lead to various biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has several advantages for use in laboratory experiments. It is readily available, relatively inexpensive, and exhibits potent inhibitory activity against various enzymes. However, 2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide also has some limitations. It has poor solubility in water, which may limit its use in aqueous-based assays. Additionally, 2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide may exhibit off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide. One area of interest is the development of 2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide-based inhibitors for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of interest is the investigation of the structure-activity relationship of 2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide and its derivatives, which may lead to the development of more potent and selective inhibitors. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of 2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide may provide valuable insights into its potential clinical applications.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including cholinesterases, histone deacetylases, and carbonic anhydrases. 2-(4-bromophenoxy)-N-(tetrahydro-2-furanylmethyl)propanamide has also been investigated for its anticancer properties and has been shown to induce apoptosis in cancer cells by inhibiting the activity of histone deacetylase.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(oxolan-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-10(19-12-6-4-11(15)5-7-12)14(17)16-9-13-3-2-8-18-13/h4-7,10,13H,2-3,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZAWPLSAIQBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1CCCO1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-dichlorophenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B4111402.png)
![methyl N-[(3-phenyl-1-adamantyl)acetyl]alaninate](/img/structure/B4111406.png)
![2-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4111411.png)


![4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111429.png)


![2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4111444.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4111450.png)
![1-benzyl-3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4111455.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111460.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-pyrrolidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111466.png)
![6-amino-4-(3-bromo-4,5-dihydroxyphenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111496.png)